Superior Nucleophile Milder than Alkali Sulfides for Controlled Polymerization
In the synthesis of polythioarylenes via nucleophilic aromatic substitution, potassium thioacetate acts as a milder sulfur nucleophile compared to conventional alkali sulfides like sodium sulfide [1]. This moderation is crucial for achieving controlled polymerization and avoiding undesired high molar mass byproducts [1].
| Evidence Dimension | Nucleophilicity in polymerization |
|---|---|
| Target Compound Data | Milder nucleophile, yields poly(thio-1,4-phenylene) (PPS), polythioetherketones, and polythioethersulfones in very good yields |
| Comparator Or Baseline | Conventional alkali sulfides (e.g., Na₂S/NMP), which yield higher molar mass compounds |
| Quantified Difference | Reactivity of thioacetate is lower, enabling more controlled polymer growth. Stoichiometric reaction with 4-chlorobenzophenone gave yields comparable to lithium sulfide. |
| Conditions | Nucleophilic aromatic substitution in NMP or DMSO with a base. |
Why This Matters
Enables the synthesis of well-defined polythioarylenes for engineering thermoplastics where precise molar mass control is critical.
- [1] Synthesis of poly(thioarylenes): nucleophilic displacement polymerization between dihaloarylenes and potassium thioacetate. Polymer, 2000, 41(8), 2737-2742. View Source
